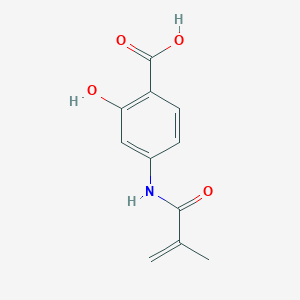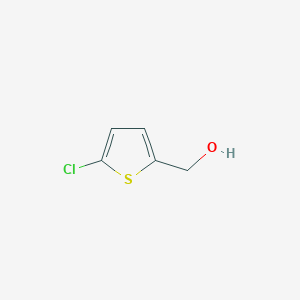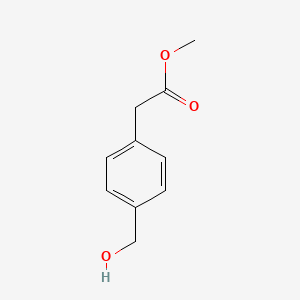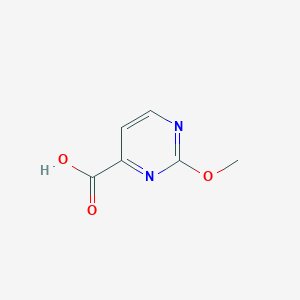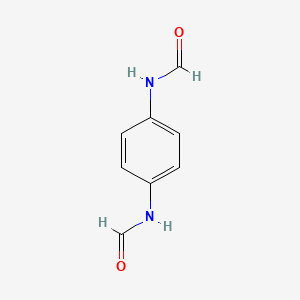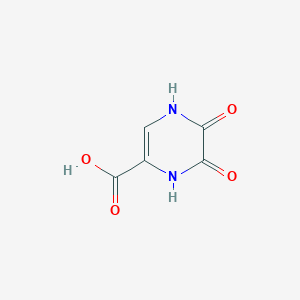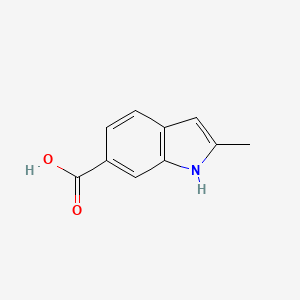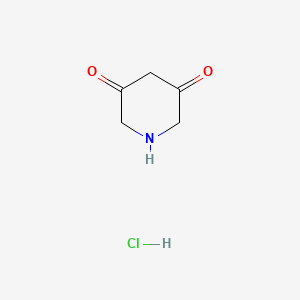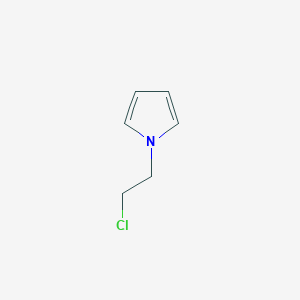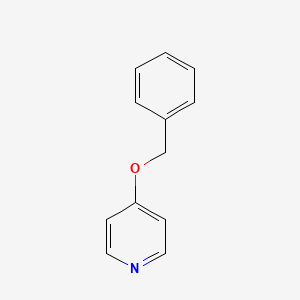
4-(Benzyloxy)pyridine
概要
説明
4-(Benzyloxy)pyridine, also known as 4-BOP, is an organic compound with a unique structure that has a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 81-83°C and a boiling point of 217-218°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and chloroform. 4-BOP is used in a variety of different laboratory experiments, including synthesis, chemical reactions, and biochemistry.
科学的研究の応用
Application Summary
“4-(Benzyloxy)pyridine” is used in the design and synthesis of pyrazolo[3,4-b]pyridines, which are promising lead candidates against Mycobacterium tuberculosis .
Methods of Application
The synthesis involves trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals. The products are then structurally modified via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .
Results or Outcomes
The results indicated that the pyrazolo[3,4-b]pyridine with specific substitutions exhibits promising antituberculotic activity .
Synthesis of Substituted Pyridines, Piperidines, and Piperazines
Application Summary
“4-(Benzyloxy)pyridine” undergoes hydrogenation over palladium to afford pyridine .
Methods of Application
The compound is subjected to hydrogenation over palladium .
Results or Outcomes
The outcome of this process is the production of pyridine .
Clinical Diversity in Medicinal Chemistry
Application Summary
The nitrogen-bearing heterocycle pyridine, in its several analogous forms, occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research . This privileged scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) .
Methods of Application
The term ‘pyridine’ is a derivative from a Greek word, and is the grouping of two words “pyr” denotes fire and “idine” is applicable for aromatic bases . Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids .
Results or Outcomes
In the formulation of pharmaceuticals, pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .
Antimicrobial and Antiviral Activities
Application Summary
Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Methods of Application
It is known that a pyridine compound, which also contains a heterocycle, has improved therapeutic properties . The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry .
Results or Outcomes
This determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule . Moreover, an important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .
Synthesis of 1,4-Dihydropyridine
Application Summary
1,4-Dihydropyridine (1,4-DHP) is one of the most notable organic scaffolds with diverse pharmaceutical applications . This study will highlight recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
Methods of Application
The synthesis of 1,4-DHP involves the use of multi-component one-pot and green synthetic methodologies .
Results or Outcomes
The results indicate that 1,4-DHP has diverse pharmaceutical applications, including calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
Synthesis of Pyridine-Based Scaffolds
Application Summary
Pyridine-based scaffolds have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .
Methods of Application
The synthesis of pyridine-based scaffolds involves the use of various synthetic methodologies .
Results or Outcomes
The results indicate that pyridine-based scaffolds have unique clinical relevance as reported over the last two decades . It highlights an inclination to the use of pyridine-based molecules in drug crafting and the subsequent emergence of several potent and eligible candidates against a range of diversified diseases .
特性
IUPAC Name |
4-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCDUONHBLSZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50490134 | |
| Record name | 4-(Benzyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)pyridine | |
CAS RN |
49826-70-2 | |
| Record name | 4-(Benzyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

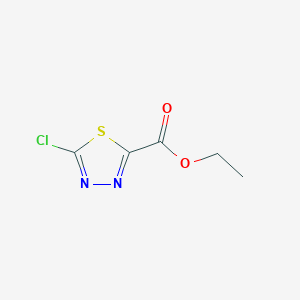
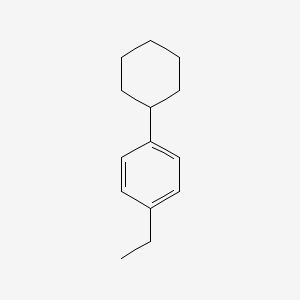
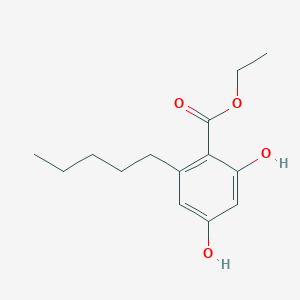
![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)
